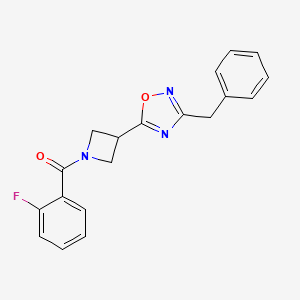
(3-(3-ベンジル-1,2,4-オキサジアゾール-5-イル)アゼチジン-1-イル)(2-フルオロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone: is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a fluorophenyl group
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential therapeutic agent due to its unique structure.
- Investigated for antimicrobial, antiviral, and anticancer activities.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Compounds containing 1,2,4-oxadiazole have been utilized in a wide range of applications, including as an essential part of the pharmacophore in medicinal chemistry .
Mode of Action
The exact mode of action of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures .
Result of Action
1,2,4-oxadiazole derivatives have been found to have various effects, including anticancer, vasodilator, anticonvulsant, and antidiabetic activities .
Action Environment
Such factors can significantly affect the properties and activities of 1,2,4-oxadiazole derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Azetidine ring formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and azetidine intermediates with the 2-fluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, potentially using continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include benzaldehyde and benzoic acid derivatives.
- Reduction products include amine derivatives of the oxadiazole ring.
- Substitution products include various substituted fluorophenyl derivatives.
類似化合物との比較
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.
(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-chlorophenyl)methanone: Chlorine instead of fluorine, affecting reactivity and biological activity.
Uniqueness:
- The specific positioning of the fluorine atom in (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-fluorophenyl)methanone can significantly influence its electronic properties and interactions with biological targets, potentially leading to unique therapeutic effects.
This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.
特性
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-14(12-23)18-21-17(22-25-18)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNABVCVPCLCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate hydrochloride](/img/structure/B2565380.png)
![3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2565381.png)


![2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2565386.png)
![2-(2-chlorophenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2565388.png)


![N-[2-(benzylthio)ethyl]-5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanamide](/img/structure/B2565394.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2565398.png)



